1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound that features a unique combination of a thiolane ring, a diazepane ring, and a pyridopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyridopyrimidine core through a condensation reaction between a pyridine derivative and a suitable amine. The thiolane and diazepane rings are then introduced through subsequent cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridopyrimidine core can be reduced under specific conditions to yield dihydropyridopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridopyrimidine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Uniqueness
What sets 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane apart is the presence of both a thiolane and a diazepane ring, which confer unique chemical and biological properties. This combination is not commonly found in other pyridopyrimidine derivatives, making it a compound of particular interest for further research and development .
Properties
IUPAC Name |
4-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5S/c1-3-14-15(17-5-1)18-12-19-16(14)21-7-2-6-20(8-9-21)13-4-10-22-11-13/h1,3,5,12-13H,2,4,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYINPKMZJZQOAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC3=C2C=CC=N3)C4CCSC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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